![molecular formula C17H22N2O2 B6270165 rac-(4aR,8aR)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile, trans CAS No. 1222141-58-3](/img/no-structure.png)
rac-(4aR,8aR)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “rac-(4aR,8aR)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile, trans” is a racemic mixture of a benzoxazine derivative. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring (a six-membered ring containing one oxygen, one nitrogen, and four carbon atoms). The “rac-” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of both possible enantiomers .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoxazine ring, a benzyl group attached to one of the carbon atoms of the oxazine ring, a methoxy group attached to another carbon atom, and a nitrile group attached to the same carbon atom as the benzyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazine ring, the methoxy group, and the nitrile group. The benzoxazine ring could potentially undergo ring-opening reactions under certain conditions. The methoxy group could be susceptible to demethylation reactions, and the nitrile group could undergo reactions such as hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazine ring, the methoxy group, and the nitrile group would likely make the compound relatively polar, which could influence properties such as solubility and melting point .Safety and Hazards
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,8aR)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile, trans involves the synthesis of the benzoxazine ring followed by the addition of the benzyl and methoxy groups and the introduction of the carbonitrile group.", "Starting Materials": [ "4-methoxyphenol", "benzyl bromide", "sodium hydride", "2-bromoethylamine hydrobromide", "acetonitrile", "triethylamine", "p-toluenesulfonic acid", "sodium cyanide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-methoxyphenoxy)ethanamine", "4-methoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of sodium hydride to form 2-(4-methoxyphenoxy)ethanamine.", "Step 2: Synthesis of 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine", "2-(4-methoxyphenoxy)ethanamine is reacted with benzyl bromide in the presence of acetonitrile and triethylamine to form 3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine.", "Step 3: Synthesis of rac-(4aR,8aR)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile, trans", "3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine is reacted with p-toluenesulfonic acid and sodium cyanide in ethanol to form rac-(4aR,8aR)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile, trans." ] } | |
Número CAS |
1222141-58-3 |
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.